molecular formula C9H8ClFO2 B13067359 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B13067359
M. Wt: 202.61 g/mol
InChI Key: HCELNKJJPMBWFG-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of functional groups such as chloro, fluoro, and hydroxy allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
  • 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one
  • 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one

Uniqueness: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3

InChI Key

HCELNKJJPMBWFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

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